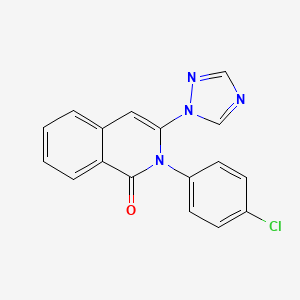

2-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)isoquinolin-1(2H)-one

Beschreibung

2-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)isoquinolin-1(2H)-one is a heterocyclic compound featuring an isoquinolinone backbone substituted with a 4-chlorophenyl group at position 2 and a 1,2,4-triazole moiety at position 2. The 1,2,4-triazole ring is a pharmacologically significant scaffold known for antifungal, anticancer, and anti-inflammatory activities, while the 4-chlorophenyl group enhances lipophilicity and membrane permeability .

Eigenschaften

CAS-Nummer |

113293-11-1 |

|---|---|

Molekularformel |

C17H11ClN4O |

Molekulargewicht |

322.7 g/mol |

IUPAC-Name |

2-(4-chlorophenyl)-3-(1,2,4-triazol-1-yl)isoquinolin-1-one |

InChI |

InChI=1S/C17H11ClN4O/c18-13-5-7-14(8-6-13)22-16(21-11-19-10-20-21)9-12-3-1-2-4-15(12)17(22)23/h1-11H |

InChI-Schlüssel |

BQYBSAIHUXFXNF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=C(N(C2=O)C3=CC=C(C=C3)Cl)N4C=NC=N4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. A common approach might include:

Formation of the Isoquinolinone Core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Triazole Ring: This step might involve the use of azide and alkyne precursors in a Huisgen cycloaddition reaction.

Attachment of the Chlorophenyl Group: This could be done via a substitution reaction using a chlorophenyl halide.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield, cost, and safety. This might involve:

Batch or Continuous Flow Processes: Depending on the scale and complexity.

Catalysts and Solvents: Use of specific catalysts to enhance reaction rates and selectivity.

Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound might undergo oxidation reactions at specific sites, such as the triazole ring or the isoquinolinone core.

Reduction: Reduction reactions could potentially modify the chlorophenyl group or other functional groups.

Substitution: The chlorophenyl group could participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

Solvents: Common solvents might include dichloromethane, ethanol, or dimethyl sulfoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

Synthetic Intermediates: Used in the synthesis of more complex molecules.

Catalysis: Potential use as ligands in catalytic reactions.

Biology

Enzyme Inhibition: Potential inhibitors of specific enzymes due to the triazole ring.

Receptor Binding: Possible interactions with biological receptors.

Medicine

Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

Material Science: Used in the development of new materials with specific properties.

Agriculture: Potential use as agrochemicals.

Wirkmechanismus

The mechanism of action for 2-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)isoquinolin-1(2H)-one would depend on its specific biological target. Generally, it might involve:

Binding to Enzymes or Receptors: Inhibiting or modulating their activity.

Pathways Involved: Could include signaling pathways, metabolic pathways, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole and Chlorophenyl Moieties

The compound shares core structural features with several triazolyl derivatives, though variations in substituents and backbone frameworks lead to divergent properties and applications. Below is a comparative analysis:

Physicochemical and Functional Contrasts

- Solubility : Unlike glucosylated triazolyl derivatives (e.g., metabolites in ), the absence of polar groups in the target compound may limit aqueous solubility, impacting bioavailability.

- Antifungal Activity: Cyproconazole’s cyclopropyl group is critical for binding fungal cytochrome P450 enzymes , whereas the isoquinolinone backbone in the target compound could favor interactions with mammalian enzymes, suggesting divergent therapeutic targets.

Biologische Aktivität

2-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)isoquinolin-1(2H)-one is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound by reviewing various studies and findings related to its pharmacological properties.

The molecular formula of this compound is C15H12ClN3O, with a molecular weight of approximately 291.76 g/mol. The compound features a triazole ring and an isoquinoline moiety, which are known for their diverse biological activities.

Biological Activity Overview

Research on the biological activity of this compound has revealed several key areas of interest:

Antimicrobial Activity

Studies have indicated that compounds containing triazole moieties exhibit antimicrobial properties. For instance, a study highlighted the structure–activity relationship (SAR) of triazole derivatives, showing that modifications to the triazole ring can lead to enhanced activity against various pathogens. The specific compound demonstrated moderate antibacterial activity against Gram-positive bacteria, although further optimization may be necessary for broader efficacy .

Antifungal Properties

The triazole group is well-known for its antifungal activity. Research has shown that similar compounds can inhibit the growth of fungi such as Candida albicans and Aspergillus spp.. While specific data on this compound is limited, it is reasonable to hypothesize based on structural similarities that it may exhibit antifungal properties as well .

Cytotoxic Effects

In vitro studies have suggested that certain isoquinoline derivatives possess cytotoxic effects against various cancer cell lines. The presence of both the chlorophenyl and triazole groups may contribute to this activity by interfering with cellular processes essential for cancer cell survival. However, comprehensive studies specifically targeting this compound are still needed to confirm these effects .

Case Studies and Research Findings

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications to the triazole and isoquinoline structures can significantly impact biological activity. For example, substituents on the phenyl ring can enhance or diminish antimicrobial potency. Understanding these relationships is crucial for the development of more effective derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.